1-Phenyl-2-propanol

Overview

Description

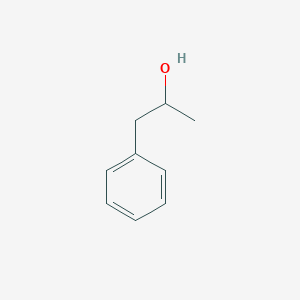

1-Phenyl-2-propanol (CAS: 14898-87-4), also known as α-methylphenethyl alcohol, is a chiral secondary alcohol with the molecular formula C₉H₁₂O. Its structure features a hydroxyl group at the second carbon of a propane chain attached to a phenyl ring. This compound is notable for its enantiomeric purity and role as a pharmaceutical intermediate, particularly in the synthesis of (S)-1-phenyl-2-propanol, which is produced via biocatalytic reduction with Rhodococcus erythropolis at >99% enantiomeric excess (ee) . Microwave spectroscopic studies confirm a single conformational isomer, with a methyl rotation barrier of 355 cm⁻¹ in its ketone precursor, 1-phenyl-2-propanone . Applications span drug development (e.g., chemosensitizers in neuroblastoma therapy) and industrial processes, such as pyrolysis, where it constitutes ~1.5–2.1% of volatile products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-propanol can be synthesized through several methods:

Reduction of Phenylacetone: This method involves the reduction of phenylacetone using sodium in boiling alcohol, which primarily produces the racemic form.

Hydrogenation of Methyl Benzyl Ketone: This method involves the hydrogenation of methyl benzyl ketone.

Grignard Reaction: This involves the reaction of styrene oxide with methyl magnesium bromide.

Industrial Production Methods:

Chemical Reactions Analysis

1-Phenyl-2-propanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylacetone.

Reduction: It can be reduced to form 1-phenyl-2-propanone.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products:

Phenylacetone: Formed through oxidation.

1-Phenyl-2-propanone: Formed through reduction.

Scientific Research Applications

Pharmaceutical Applications

1-Phenyl-2-propanol is primarily utilized as a chiral building block in the synthesis of various pharmaceuticals. Its enantiomeric form, (S)-1-phenyl-2-propanol, is particularly valuable due to its biological activity.

Case Study: Biocatalytic Reduction

A notable application involves the bioreduction of 1-phenyl-2-propanone to produce (S)-1-phenyl-2-propanol using Rhodococcus erythropolis JX-021. This method demonstrated high efficiency, yielding 99% enantiomeric excess (e.e.) within five hours at a substrate concentration of 15 mM. The study highlights the potential of biocatalysis in producing chiral compounds with high purity and specificity .

Analytical Chemistry

This compound is employed in analytical chemistry for its utility in chromatographic techniques. It serves as a standard or reference compound in various separation processes.

Table: Chromatographic Properties

| Property | Value |

|---|---|

| Boiling Point | 219–221 °C |

| Density | 0.973 g/mL at 25 °C |

| Refractive Index | 1.522 |

| Flash Point | 85 °C |

In studies involving phenyl-sepharose columns, the retention times of various analytes, including this compound, were analyzed using partial least squares (PLS) modeling to understand their interaction mechanisms during chromatography . This research contributes to optimizing separation processes in analytical laboratories.

Organic Synthesis

The compound acts as a precursor for synthesizing other organic compounds, including fragrances and flavoring agents. Its hydroxyl group allows for further functionalization, making it versatile in synthetic chemistry.

Example: Synthesis of Other Compounds

This compound can be transformed into various derivatives through oxidation or substitution reactions, enhancing its utility in organic synthesis pathways .

Material Science

Recent studies have explored the use of this compound in developing new materials, such as covalent organic frameworks (COFs). These materials exhibit unique properties that can be harnessed for applications in catalysis and drug delivery systems.

Case Study: Covalent Organic Frameworks

Research demonstrated that racemic this compound could be effectively separated into its enantiomers using COF-packed columns, achieving baseline separation with high resolution . This application showcases the potential of using this compound in advanced material science.

Mechanism of Action

1-Phenyl-2-propanol can be compared with similar compounds such as:

Phenylacetone: Similar in structure but differs in its functional group, being a ketone rather than an alcohol.

Phenylpropanolamine: Shares a similar phenyl group but has different pharmacological properties and applications.

Uniqueness: this compound is unique due to its versatile applications in both pharmaceuticals and the fragrance industry, as well as its consistent behavior in analytical techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Isomers

Key structural analogs include:

- 1-Phenyl-1-propanol: Hydroxyl group at the first carbon.

- 2-Phenyl-1-propanol: Hydroxyl at the first carbon, phenyl at the second.

- 3-Phenyl-1-propanol: Phenyl at the third carbon.

- 1-Phenylethanol: Shorter carbon chain (ethanol backbone).

Table 1: Physical and Catalytic Properties of Selected Analogs

Enantiomeric Behavior and Separation

This compound exhibits distinct enantioselectivity in separation systems:

- Capillary Electrophoresis (CE): Using AgNPs with sulfonated-β-cyclodextrin, the resolution (Rs) improves from 0.16 to 1.00 for this compound, outperformed by 2-phenyl-1-propanol (Rs = 8.7) .

- Chromatography: Covalent organic frameworks (CCOF-5/CCOF-6) achieve baseline separation of racemic this compound with selectivity (α = 1.19–1.33) under normal-phase HPLC .

Catalytic Oxidation and Reactivity

Substrate specificity varies significantly across catalysts:

Table 2: Electrocatalytic Oxidation Performance on Nickel-Based Catalysts

| Substrate | NiHC-pm-250 Activity (mA/mg) | NiHC-4,4-bp-350 Activity (mA/mg) |

|---|---|---|

| Benzyl alcohol | 260 | 249 |

| 1-Phenylethanol | 107 | 200 |

| 3-Phenyl-1-propanol | 89 | 166 |

| This compound | 61 | 27 |

This compound shows lower activity due to steric hindrance from its branched structure. In contrast, enzymatic cascades (e.g., AA-ADH/LBv-ADH + Ch1-AmDH) achieve 96% conversion and >99% ee for its (R)-amine derivative, outperforming HMFO, which fails to oxidize it .

Regioselectivity in Oxidation

MroUPO oxidizes this compound predominantly at the benzylic position (67% yield, TON = 317), with minor aromatic oxidation (21%) . This contrasts with 1-phenyl-1-propanol, where regioselectivity depends on catalyst design.

Biological Activity

1-Phenyl-2-propanol, also known as benzylmethylcarbinol, is an organic compound with significant biological activity and applications in pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 136.19 g/mol

- CAS Number : 698-87-3

- Physical State : Colorless to almost colorless liquid

- Boiling Point : 213 °C

- Flash Point : 85 °C

- Density : 0.99 g/cm³

Mechanisms of Biological Activity

This compound exhibits several biological activities, including:

- Antidepressant Effects : The compound has been noted for its potential psychoactive properties, attributed to its ability to affect neurotransmitter levels, particularly norepinephrine .

- Antifungal Activity : It has shown antifungal potency, likely due to structural features that enhance its interaction with fungal cell membranes .

- Chirality and Enantioselectivity : The compound can undergo enantioselective reactions, making it useful in synthesizing various chiral pharmaceuticals .

Case Studies and Experimental Data

- Synthesis and Biotransformation :

- Enantiomeric Resolution :

- Pharmacological Applications :

Biological Activity Table

Q & A

Q. Basic: What are the critical physical properties of 1-Phenyl-2-propanol that influence experimental design?

This compound’s physical properties are essential for solvent selection, purification, and reaction optimization. Key properties include:

- Boiling Point : Reported as ~202°C (for 2-Phenyl-2-propanol isomer; CAS 617-94-7) .

- Melting Point : 32–34°C (for the 2-isomer; discrepancies exist for the 1-isomer) .

- Density : ~0.973 g/cm³ .

Methodological Note : Melting/boiling points guide distillation and recrystallization. Density impacts solvent layering in extractions. Researchers should verify purity via HPLC or GC-MS, as impurities (e.g., 3-Phenylpropene, CAS 122-97-4) may alter properties .

Q. Basic: What synthetic routes yield high-purity this compound?

Common methods include:

- Grignard Reaction : Reacting benzyl magnesium bromide with acetone, followed by acidic workup .

- Reduction of Ketones : Catalytic hydrogenation of 1-Phenyl-2-propanone using Pd/C or NaBH4 .

Purification : Fractional distillation (bp ~202°C) or recrystallization (mp ~32°C) is recommended. Monitor by TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

Q. Basic: What safety protocols are critical for handling this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to volatility (bp >200°C) .

- Waste Disposal : Collect in halogen-free containers for incineration; avoid aqueous release .

Q. Advanced: Why does acid-catalyzed dehydration of this compound favor 1-phenyl-1-propene over 1-phenyl-2-propene?

The reaction proceeds via an E1 mechanism :

Protonation of the hydroxyl group forms a carbocation at the benzylic position.

Carbocation Stability : The tertiary carbocation (C1) is stabilized by resonance with the phenyl group, favoring elimination to form 1-phenyl-1-propene .

Kinetic Control : The transition state for 1-propene formation is lower in energy than for 2-propene.

Experimental Validation : Confirm regiochemistry via H NMR (allylic protons at δ 5.2–5.5 ppm) .

Q. Advanced: How should researchers address discrepancies in reported CAS numbers for this compound?

Conflicting CAS numbers exist:

- 698-87-3 (pharmaceutical intermediate) .

- 14898-87-4 (controlled substance listing) .

Resolution Strategy :

Cross-reference PubChem or SciFinder for authoritative assignments .

Validate identity via spectroscopy (e.g., C NMR: δ 70–75 ppm for the alcohol-bearing carbon) .

Check regulatory databases (e.g., SA Controlled Substances Act) for isomer-specific listings .

Q. Advanced: What spectroscopic techniques are recommended for characterizing this compound?

- H NMR : Peaks at δ 1.2–1.5 ppm (CH3), δ 2.7–3.1 ppm (CH2), and δ 4.5–5.0 ppm (OH, exchangeable) .

- IR : Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹) .

- GC-MS : Molecular ion at m/z 136 (C9H12O), fragmentation peaks at m/z 91 (tropylium ion) .

Quality Control : Compare with spectral libraries (e.g., NIST) and report retention indices .

Q. Advanced: How can researchers resolve contradictions in reaction pathway literature?

Case Study : Conflicting reports on SN1 vs. SN2 mechanisms in substitutions.

Kinetic Studies : Measure reaction rate dependence on nucleophile concentration (SN1: rate ∝ [substrate]; SN2: rate ∝ [substrate][nucleophile]) .

Stereochemical Analysis : Use chiral derivatives to detect inversion (SN2) or racemization (SN1) .

Computational Modeling : DFT calculations to compare transition-state energies .

Q. Advanced: How is this compound used to study Walden inversion in nucleophilic substitutions?

Enantiomer Interconversion : Convert (R)-1-Phenyl-2-propanol to its tosylate, then displace with a nucleophile (e.g., CN⁻) to form the inverted (S)-product .

Mechanistic Proof : Retention of configuration in SN1 (via planar carbocation) vs. inversion in SN2 .

Experimental Design : Monitor optical rotation changes and confirm via chiral HPLC .

Properties

IUPAC Name |

1-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTRYIUQUDTGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862379 | |

| Record name | 1-Phenyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Phenyl-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 1-Phenyl-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

698-87-3, 14898-87-4 | |

| Record name | 1-Phenyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14898-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/300Y7TB8EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.